molecular formula C13H12ClNO2 B1354728 3-Chloro-4-(4-methoxyphenoxy)aniline CAS No. 31465-41-5

3-Chloro-4-(4-methoxyphenoxy)aniline

Cat. No.: B1354728
CAS No.: 31465-41-5
M. Wt: 249.69 g/mol
InChI Key: VUEVZDKXGIAABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 4-methoxyphenoxy group at the 4-position

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(4-methoxyphenoxy)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of this compound .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These changes can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and the concentration of the compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to adaptive responses or toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic activities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach specific target sites within the cell .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry:

3-Chloro-4-(4-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers .

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .

Medicine:

The compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating infections and other diseases .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Uniqueness:

3-Chloro-4-(4-methoxyphenoxy)aniline is unique due to the presence of both the chlorine atom and the 4-methoxyphenoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-(4-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVZDKXGIAABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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